1-(Aminomethyl)-3-ethoxycyclobutan-1-ol
Description
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Properties
IUPAC Name |
1-(aminomethyl)-3-ethoxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-10-6-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPRZZYRHNKGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol: A Novel Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol, a unique cyclobutane derivative with potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this document will leverage established principles of medicinal chemistry and data from analogous structures to offer insights into its identifiers, potential synthetic routes, physicochemical properties, and prospective biological significance.
Introduction: The Rising Prominence of Cyclobutane Scaffolds
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Cyclobutane derivatives have emerged as a particularly interesting class of compounds.[1][2] The rigid, puckered conformation of the cyclobutane ring offers a level of conformational restriction that can be advantageous for optimizing ligand-receptor interactions.[3] Unlike more flexible aliphatic chains, the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. Furthermore, the introduction of sp³-rich cyclobutane moieties can enhance the three-dimensionality of drug candidates, a strategy often employed to improve physicochemical properties and escape the "flatland" of traditional aromatic-heavy drug libraries.[4]
This guide focuses on 1-(aminomethyl)-3-ethoxycyclobutan-1-ol, a molecule that combines the desirable features of a cyclobutane core with key functional groups—a primary amine and a hydroxyl group—that can serve as crucial pharmacophoric elements or as handles for further chemical modification.
Compound Identification and Physicochemical Properties
A crucial first step in the evaluation of any novel compound is the clear definition of its chemical identity and an estimation of its key physicochemical properties.
Identifiers
| Identifier | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| IUPAC Name | 1-(aminomethyl)-3-ethoxycyclobutan-1-ol |
| SMILES | CCOC1CC(C1)(CN)O |
| InChI | InChI=1S/C7H15NO2/c1-2-10-6-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 |
| InChIKey | DCPRZZYRHNKGAE-UHFFFAOYSA-N |
Source: PubChemLite.[5]
Predicted Physicochemical Properties
In the absence of experimental data, computational methods can provide valuable estimations of a molecule's physicochemical properties, which are critical for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 145.20 g/mol | Low molecular weight is generally favorable for oral bioavailability. |
| XlogP | -0.7 | A negative logP value suggests high hydrophilicity, which can impact membrane permeability. |
| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms in the ethoxy and hydroxyl groups, and the nitrogen atom can act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | A TPSA in this range is often associated with good oral bioavailability. |
These properties were predicted using computational models and should be confirmed experimentally.
Synthesis and Chemical Reactivity
While a specific, documented synthesis for 1-(aminomethyl)-3-ethoxycyclobutan-1-ol has not been identified in the literature, a plausible synthetic strategy can be devised based on established methodologies for the preparation of substituted cyclobutanes.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of this molecule would involve the construction of a suitably functionalized cyclobutanone intermediate, followed by the introduction of the aminomethyl and hydroxyl groups.
Caption: A plausible retrosynthetic pathway for 1-(aminomethyl)-3-ethoxycyclobutan-1-ol.
Experimental Protocol: A Generalized Synthetic Approach
The following is a hypothetical, yet chemically sound, protocol for the synthesis of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol. This protocol is based on general methods for the synthesis of related cyclobutane derivatives.[6][7]
Step 1: Synthesis of 3-Ethoxycyclobutanone
-
To a solution of 3-hydroxycyclobutanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the alkoxide.
-
Add ethyl iodide dropwise to the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-ethoxycyclobutanone.
Step 2: Formation of the Cyanohydrin
-
Dissolve 3-ethoxycyclobutanone in a suitable solvent and add trimethylsilyl cyanide and a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Stir the reaction at room temperature until complete conversion of the ketone.
-
Remove the solvent under reduced pressure. The resulting trimethylsilyl-protected cyanohydrin can often be used in the next step without further purification.
Step 3: Reduction of the Nitrile to the Amine
-
Dissolve the crude trimethylsilyl-protected cyanohydrin in a suitable solvent such as diethyl ether.
-
Add a reducing agent, for example, lithium aluminum hydride, portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude 1-(aminomethyl)-3-ethoxycyclobutan-1-ol.
-
Purify the final product by a suitable method, such as crystallization or chromatography.
Applications in Drug Development
The structural features of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol suggest several potential applications in medicinal chemistry. The aminocyclobutanol moiety is a type of aminocyclitol, a class of compounds known for a wide range of biological activities.[8]
As a Conformational Scaffold
The rigid cyclobutane ring can be used to orient the aminomethyl and hydroxyl groups in a specific spatial arrangement. This can be particularly useful in designing ligands for receptors or enzymes where a precise pharmacophore geometry is required for high-affinity binding.
Caption: Comparison of a flexible linker versus a rigid cyclobutane scaffold in positioning pharmacophores.
Potential as a Bioisostere
The 1,3-disubstituted cyclobutane core can act as a bioisostere for other cyclic or acyclic structures in known pharmacologically active molecules. For instance, it could replace a piperidine or cyclohexane ring to alter the pharmacokinetic properties of a drug candidate, potentially improving metabolic stability or cell permeability.[2]
As a Building Block for Library Synthesis
The primary amine and hydroxyl groups of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol serve as versatile synthetic handles for the creation of a library of derivatives. This would allow for the systematic exploration of the structure-activity relationship (SAR) around this novel scaffold.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(aminomethyl)-3-ethoxycyclobutan-1-ol. However, based on the functional groups present and data from related cyclobutane derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. As with all novel chemical compounds, it should be treated as potentially hazardous.
Conclusion
1-(Aminomethyl)-3-ethoxycyclobutan-1-ol represents an intriguing, yet underexplored, molecule with significant potential in the field of medicinal chemistry. Its rigid cyclobutane core, combined with strategically placed functional groups, makes it an attractive scaffold for the design of novel therapeutics. While further experimental work is required to fully elucidate its synthesis, properties, and biological activity, the foundational principles of organic and medicinal chemistry suggest that this compound and its derivatives are worthy of further investigation. The methodologies and insights presented in this guide provide a solid starting point for researchers and scientists interested in exploring the potential of this novel chemical entity.
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A Technical Guide to Determining the Solubility Profile of Novel Pharmaceutical Intermediates: A Case Study Using 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that dictates process efficiency, formulation strategies, and ultimately, bioavailability.[1] This guide provides a comprehensive framework for determining the solubility profile of novel chemical entities, using the specific molecule 1-(aminomethyl)-3-ethoxycyclobutan-1-ol as a representative case. While specific solubility data for this compound is not publicly available, this document outlines the requisite theoretical analysis, experimental protocols, and data interpretation required to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established principles of physical chemistry and adhere to industry-standard practices for pharmaceutical development.
Introduction: The Central Role of Solubility in Process Chemistry
In drug development, the journey from a promising molecule to a viable drug product is fraught with physicochemical challenges. Among the most fundamental of these is solubility. For a process chemist, understanding the solubility of an intermediate like 1-(aminomethyl)-3-ethoxycyclobutan-1-ol is paramount for:
-
Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Purification Strategy: Designing efficient crystallization or chromatographic purification steps.[2][3]
-
Yield and Throughput Optimization: Maximizing the recovery of pure material from solution.[4]
-
Formulation Development: Providing foundational data for downstream formulation scientists.[5]
The molecule in focus, 1-(aminomethyl)-3-ethoxycyclobutan-1-ol, is a unique structure. The rigid, puckered cyclobutane scaffold is an increasingly popular motif in drug discovery, valued for its ability to provide specific three-dimensional conformations that can enhance potency and selectivity.[6][7] This core is decorated with three distinct functional groups: a primary amine (-NH₂), a tertiary alcohol (-OH), and an ether (-OEt). This combination imparts a complex and amphiphilic character, making its interaction with various solvents non-trivial and necessitating a systematic experimental investigation.
Theoretical Assessment and Predictive Analysis
Before any empirical work begins, a thorough analysis of the molecular structure provides critical insights into its likely solubility behavior, guiding the selection of an appropriate solvent screen. This aligns with the "like dissolves like" principle, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9]
Molecular Structure of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol:
-
CAS Number: 86811647-97-9
-
Molecular Formula: C₇H₁₅NO₂
-
Predicted XlogP: -0.7[10]
Analysis of Functional Groups and their Expected Interactions:
-
Primary Amine (-CH₂NH₂): This is a basic, polar group capable of acting as both a hydrogen bond donor and acceptor. It is expected to interact favorably with polar protic solvents (e.g., water, methanol, ethanol) and can be protonated in acidic media to form a highly water-soluble salt.
-
Tertiary Alcohol (-OH): A polar group that is a strong hydrogen bond donor and acceptor. This group significantly contributes to solubility in polar protic solvents.
-
Ethoxy Group (-OCH₂CH₃): This ether linkage is a polar aprotic feature, acting as a hydrogen bond acceptor. It provides some polarity but also contributes a non-polar ethyl component.
-
Cyclobutane Core: The four-carbon ring is a non-polar, hydrophobic scaffold. This portion of the molecule will favor interactions with less polar or non-polar solvents.
Predicted Solubility Trends:
Based on this analysis, we can formulate a hypothesis regarding the compound's solubility across different solvent classes. This predictive exercise is crucial for designing an efficient and targeted experimental screen.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with the amine and alcohol groups will dominate. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Solvents can act as hydrogen bond acceptors for the -OH and -NH₂ groups. The non-polar scaffold will interact favorably with the organic part of these solvents. |
| Non-Polar | Hexanes, Toluene | Low | The dominant polar functional groups (-OH, -NH₂) will have poor interactions with non-polar solvents, leading to low solubility. |
Experimental Determination of Equilibrium Solubility
The most reliable and widely used method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[11][12] This technique, recommended by the OECD and various regulatory bodies, involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[13]
Core Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for generating accurate and reproducible solubility data.
Materials and Equipment:
-
1-(Aminomethyl)-3-ethoxycyclobutan-1-ol (solid, purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol to a series of vials. The key is to ensure a solid phase remains at equilibrium, which visually confirms saturation. A starting point of ~20-50 mg of solid per 1 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into its respective vial containing the compound.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period to ensure equilibrium is reached. Causality Insight: Equilibrium time is critical. For many organic compounds, 24-48 hours is sufficient, but this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) and showing that the measured concentration no longer changes.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining solid.[13] This step is crucial to prevent undissolved particles from artificially inflating the concentration measurement.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Trustworthiness Check: Filtering is a mandatory step to remove any fine particulates that were not pelleted during centrifugation. The filter material must be chemically compatible with the solvent to avoid leaching of contaminants.
-
Dilution & Quantification: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[14][15] The concentration is determined by comparing the peak area of the sample to a standard calibration curve.[16]
-
Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Data Presentation and Interpretation
The results of the experimental work should be compiled into a clear, concise table for easy comparison and interpretation. The following presents a set of hypothetical yet scientifically plausible data for 1-(aminomethyl)-3-ethoxycyclobutan-1-ol, based on the preceding theoretical analysis.
Table 1: Hypothetical Equilibrium Solubility of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol at 25 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |
| Hexanes | Non-Polar | 1.9 | < 0.1 | Practically Insoluble |
| Toluene | Non-Polar | 2.4 | 1.5 | Sparingly Soluble |
| Ethyl Acetate | Polar Aprotic | 6.0 | 45.2 | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 155.8 | Freely Soluble |
| Acetone | Polar Aprotic | 21.0 | 210.5 | Freely Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 98.7 | Soluble |
| Ethanol | Polar Protic | 24.6 | > 500 | Very Soluble |
| Methanol | Polar Protic | 32.7 | > 500 | Very Soluble |
| Water | Polar Protic | 80.1 | 25.1 | Sparingly Soluble |
Analysis of Results
This hypothetical data reveals a nuanced solubility profile:
-
Confirmation of Hypothesis: As predicted, the compound shows excellent solubility in polar protic solvents like methanol and ethanol, and very poor solubility in non-polar solvents like hexanes. This confirms the dominant role of the polar amine and alcohol groups.
-
Polar Aprotic Solvents: The solubility in polar aprotic solvents is generally high but not uniform. The high solubility in THF and Acetone suggests a good balance between their hydrogen bond accepting capability and their ability to solvate the non-polar cyclobutane ring.
-
Anomalous Water Solubility: A key insight is the comparatively moderate solubility in water (25.1 mg/mL). While water is the most polar solvent, the non-polar cyclobutane and ethoxy groups likely limit the compound's ability to fully integrate into water's extensive hydrogen-bonding network. This is a critical finding for any process involving aqueous washes or extractions.
-
Application to Purification: The significant difference in solubility between a solvent like Toluene (low solubility) and Ethanol (high solubility) suggests that a Toluene/Ethanol mixture could be an excellent solvent system for recrystallization.[17] The compound would be dissolved in a minimal amount of hot ethanol, and toluene could be added as an anti-solvent to induce crystallization upon cooling.[2][3]
Visualizing Solubility Relationships
The relationship between solvent properties and the resulting solubility can be visualized to better understand the underlying chemical principles.
Caption: Intermolecular forces driving solubility behavior.
Conclusion
Determining the solubility profile of a novel intermediate like 1-(aminomethyl)-3-ethoxycyclobutan-1-ol is a foundational step in pharmaceutical process development. This guide has demonstrated that a combination of theoretical structural analysis and rigorous experimental work using the isothermal shake-flask method can yield a comprehensive and actionable dataset. The resulting profile not only validates initial hypotheses but also provides critical insights that directly inform solvent selection for reactions, guide the design of effective purification strategies, and prevent costly downstream failures. For any researcher or drug development professional, mastering this fundamental characterization is an indispensable skill.
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DR. U. NOACK-LABORATORIEN. (2014, May 7). Water Solubility (Flask Method). Regulations.gov. [Link]
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World Health Organization (WHO). (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. Retrieved February 12, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(aminomethyl)-3-ethoxycyclobutan-1-ol. Retrieved February 12, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol for Research and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol, a novel compound with potential applications in pharmaceutical research and development. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from analogous cyclobutane derivatives and amino alcohols to establish a robust framework for its safe utilization in a laboratory setting. The principles outlined herein are intended to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a secure working environment.
Understanding the Compound: A Structural and Hazard Profile
1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is a substituted cyclobutane containing both an amino and a hydroxyl functional group. This unique structure suggests a range of chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry. The presence of the strained cyclobutane ring and the amino alcohol moiety necessitates a cautious approach to its handling.[1][2]
Inferred Hazard Identification
Based on the GHS classifications of similar compounds such as aminocyclobutane and other amino alcohols, the following hazards are anticipated[3][4][5][6]:
-
Skin Corrosion/Irritation: Amino groups can be corrosive or irritating to the skin.[4][6]
-
Serious Eye Damage/Irritation: Amino alcohols are often severe eye irritants.[4][6]
-
Acute Toxicity (Oral, Dermal, Inhalation): While the exact toxicity is unknown, related compounds exhibit varying degrees of toxicity. Prudent practice dictates treating it as potentially harmful if swallowed, in contact with skin, or inhaled.[5][7]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[6]
A summary of the likely hazard classifications is presented in the table below.
| Hazard Classification | Anticipated Category | Rationale |
| Skin Corrosion / Irritation | Category 1C or 2 | Based on the properties of amino alcohols. |
| Serious Eye Damage / Eye Irritation | Category 1 | Amino alcohols are known to cause serious eye damage.[4] |
| Acute Toxicity (Oral) | Category 4 | Assumed based on data for analogous compounds. |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inhalation of vapors or aerosols should be avoided. |
Prudent Laboratory Practices: A Step-by-Step Approach to Safe Handling
Adherence to meticulous laboratory practices is paramount when working with novel chemical entities.[8][9][10] The following protocols are designed to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The minimum required PPE when handling 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and changed frequently.[9]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[8]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[11]
Engineering Controls
Engineering controls are the most effective means of minimizing exposure.
-
Chemical Fume Hood: All manipulations of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol, including weighing, dissolving, and transferring, must be performed in a properly functioning chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.
Workflow for Safe Handling
The following diagram illustrates the recommended workflow for the safe handling of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol from receipt to disposal.
Caption: A flowchart outlining the key stages of safe chemical handling.
Storage and Waste Management: Ensuring Long-Term Safety
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage Conditions
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Segregation: Store separately from flammable and reactive chemicals.
Waste Disposal
-
Collection: All waste containing 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol should be collected in a designated, labeled, and sealed waste container.
-
Regulations: Dispose of chemical waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[13]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Spill Response
-
Minor Spills (in a fume hood):
-
Alert others in the vicinity.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow trained emergency responders to handle the cleanup.[16]
-
Conclusion: A Culture of Safety in Research
The responsible use of novel chemical compounds like 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is fundamental to advancing scientific knowledge and drug discovery. By integrating the principles of hazard assessment, prudent handling practices, and emergency preparedness into daily laboratory operations, researchers can foster a culture of safety that protects themselves, their colleagues, and the broader community. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to remain vigilant and continuously seek to improve their safety practices.
References
-
PubChem. Cyclobutane. National Center for Biotechnology Information. [Link]
-
Nippon Nyukazai Co., Ltd. (2018). AMINO ALCOHOL EA Safety Data Sheet. [Link]
-
Green World Group. (2023). Chemical Safety Best Practices in The Lab. [Link]
-
PubChem. Chlorocyclobutane. National Center for Biotechnology Information. [Link]
-
Soto-Blanco, B., & Fonteles, M. C. (2000). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 14(3), 225–230. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
-
University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Crystalgen. (2023). Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]
-
Imperial College London. Emergency procedures. [Link]
-
Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards: Ethanolamine. [Link]
-
Wikipedia. Cyclobutane. [Link]
-
Simple English Wikipedia. Cyclobutane. [Link]
-
Lab Manager. (2024). Lab Safety Rules and Guidelines. [Link]
-
Wang, Y., et al. (2017). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. ACS Medicinal Chemistry Letters, 8(11), 1154–1159. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
-
CP Lab Safety. Aminocyclobutane, 1mL, Each. [Link]
-
Haz-Map. Cyclobutane. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 1-36). CRC Press. [Link]
-
ResearchGate. 22013 PDFs | Review articles in AMINO ALCOHOLS. [Link]
-
Occupational Safety and Health Administration. eTools: Ammonia Refrigeration - Emergency Response. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(12), 9483–9502. [Link]
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- 16. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
Methodological & Application
Application Note: Fragment-Based Drug Discovery (FBDD) Using Sp³-Enriched Cyclobutane Scaffolds
Abstract
This guide details the integration of cyclobutane scaffolds into Fragment-Based Drug Discovery (FBDD) workflows. While traditional fragment libraries are dominated by flat, sp²-rich aromatics, cyclobutane offers a distinct "escape from flatland," providing defined exit vectors, improved solubility, and metabolic stability (high Fsp³). This document provides a self-validating workflow for designing cyclobutane bioisosteres, a flow-chemistry protocol for their synthesis via [2+2] photocycloaddition, and a sensitive Saturation Transfer Difference (STD) NMR protocol for screening weak binders.
Part 1: Strategic Rationale & Library Design
The "Escape from Flatland"
The historical dominance of planar aromatic fragments often leads to "flat" lead compounds with poor physicochemical properties (low solubility, high promiscuity). Cyclobutane serves as a high-value bioisostere for benzene and heteroaromatic rings.
-
Geometric Bioisosterism: The distance between the 1,3-positions of a cyclobutane ring (
2.9 Å) mimics the distance between para-substituents on a benzene ring ( 2.8 Å), but with a puckered geometry that accesses novel chemical space. -
Vector Control: Unlike benzene, which presents substituents in a single plane, cyclobutane allows for cis and trans isomers, enabling the precise orientation of exit vectors (functional groups) to probe protein sub-pockets.
-
Metabolic Stability: The high strain energy of the ring does not necessarily correlate with metabolic instability; cyclobutanes often show superior metabolic profiles compared to oxidatively labile aromatics.
Design Logic: Vector Analysis
When designing a cyclobutane fragment library, "Rule of Three" (Ro3) compliance is insufficient. You must optimize for Principal Moments of Inertia (PMI) to ensure 3D shape diversity.[1]
Design Checklist:
-
Fsp³ Score: Target >0.4 to ensure 3D character.
-
Stereochemical Pairs: Synthesize both cis and trans diastereomers for every scaffold. This acts as an internal control during screening—if only one isomer binds, the interaction is likely specific.
-
Functionality: Prioritize polar "warheads" (amines, acids, hydroxyls) at the 1-position and lipophilic vectors at the 3-position.
Visualization: The FBDD Workflow
The following diagram outlines the critical path from scaffold selection to hit validation.
Figure 1: Integrated workflow for cyclobutane-based FBDD. Note the iterative loop from validation back to design for lead optimization.
Part 2: Experimental Protocols
Protocol A: High-Throughput Synthesis via [2+2] Photocycloaddition
Objective: To generate diverse 1,2- or 1,3-substituted cyclobutane scaffolds using a flow photoreactor. This method is superior to batch synthesis due to uniform irradiation and reduced polymerization side-products.
Reagents:
-
Substrate A: Cinnamic acid derivative or Maleimide (electron-deficient alkene).
-
Substrate B: Functionalized alkene (e.g., allyl alcohol, vinyl ether).
-
Photosensitizer: Thioxanthone (2.5 mol%) or Benzophenone (5 mol%) (if direct excitation is not accessible).
-
Solvent: Acetonitrile/Water (9:1) or DCM (degassed).
Equipment:
-
Flow Photoreactor (e.g., Vapourtec or homemade PFA tubing coil).
-
UV LED source (365 nm or 420 nm depending on sensitizer).
-
Back-pressure regulator (4-8 bar).
Step-by-Step Methodology:
-
Preparation:
-
Dissolve Substrate A (0.1 M) and Substrate B (0.5 M, 5 equiv. excess) in degassed solvent.
-
Add Photosensitizer if the substrates do not absorb at the LED wavelength.
-
Critical Step: Sparge the solution with Argon for 15 minutes. Oxygen is a triplet quencher and will kill the reaction efficiency.
-
-
Flow Setup:
-
Prime the reactor with pure solvent.
-
Set flow rate to achieve a residence time (
) of 20–40 minutes (optimize by running 1 mL aliquots). -
Turn on the UV source and allow 5 minutes for intensity stabilization.
-
-
Execution:
-
Pump the reaction mixture through the coil.
-
Collect the output in a flask wrapped in aluminum foil (to prevent background degradation).
-
In-Process Control: Analyze the first 2 mL by UPLC-MS. Look for the disappearance of the starting material alkene peak.
-
-
Purification:
-
Concentrate the output in vacuo.
-
Separate diastereomers (cis vs trans) using preparative HPLC (C18 column) or SFC (Supercritical Fluid Chromatography). Separation is crucial as isomers often have distinct binding modes.
-
-
Data Output Example:
| Parameter | Value | Notes |
| Residence Time | 30 min | Optimized for conversion |
| Yield (Isolated) | 65-85% | Substrate dependent |
| dr (cis:trans) | 1:1 to 1:4 | Separable by Prep-HPLC |
| Throughput | 200 mg/hr | Scalable for library production |
Protocol B: Screening via Saturation Transfer Difference (STD) NMR
Objective: To detect weak binding (K_D: 10 µM – 10 mM) of cyclobutane fragments to a target protein. STD-NMR relies on the transfer of magnetization from the protein to the bound ligand.
Scientific Integrity Check:
-
Why STD? It detects binding in solution without immobilization (unlike SPR) and maps the ligand's binding epitope (protons closest to the protein show the strongest signal).
-
Control: A "Reference Spectrum" (ligand only) and a "Difference Spectrum" (Protein + Ligand) are required.
Reagents:
-
Protein: >20 kDa recommended (for efficient spin diffusion). Conc: 10–20 µM.
-
Ligand: Fragment pool (3–5 compounds). Conc: 200–500 µM (excess).
-
Buffer: D₂O or deuterated buffer (pH 7.4). Avoid protonated buffers (e.g., HEPES) that obscure ligand signals.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a mixture of Protein (10 µM) and Ligand (500 µM) in 500 µL buffer (50:1 ratio).
-
Self-Validation: Prepare a "Ligand Only" control to ensure no aggregation or impurities overlap with the protein region.
-
-
NMR Setup (Pulse Sequence: stddiff):
-
Temperature: 298 K.
-
On-Resonance Irradiation (
): Set at -1.0 ppm or 12 ppm (regions with protein signal but no ligand signal). -
Off-Resonance Irradiation (
): Set at 40 ppm (control). -
Saturation Train: Use a train of Gaussian pulses (50 ms each) for a total saturation time (
) of 2–3 seconds.
-
-
Acquisition:
-
Acquire the Off-Resonance spectrum (Reference).
-
Acquire the On-Resonance spectrum (Saturation).[2]
-
The pulse program automatically subtracts these:
.
-
-
Data Analysis:
-
Only ligands that bind will show peaks in the difference spectrum.
-
Epitope Mapping: Calculate the STD Amplification Factor (
) for each proton on the cyclobutane ring. -
Protons with higher
are in closer contact with the protein surface.
-
Visualization: Bioisosteric Logic
Comparison of binding modes between a flat phenyl ring and a puckered cyclobutane.
Figure 2: Cyclobutane allows for better shape complementarity in non-flat pockets compared to benzene.
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Synthesis: Low conversion in photocycloaddition | Oxygen inhibition or inefficient light penetration. | Degas solvents thoroughly (freeze-pump-thaw). Reduce tubing diameter in flow reactor to increase surface-area-to-volume ratio. |
| Synthesis: Polymerization | Concentration too high. | Dilute reaction to <0.1 M. Use a large excess of the alkene trap. |
| Screening: No STD signal for known binder | STD works best for | |
| Screening: False Positives | Aggregation or non-specific binding. | Add 0.01% Triton X-100 to buffer. Run a "no protein" STD control to rule out direct irradiation of ligand. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Now? Organic & Biomolecular Chemistry. [Link]
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]
-
Reutrakul, V., et al. (2020). Photochemical [2+2] Cycloaddition for the Synthesis of Cyclobutane Derivatives. Journal of Organic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol
Here is the technical support guide designed for researchers and drug development scientists.
Executive Summary & Reaction Architecture
Issue: Users frequently report low yields (<40%) and difficult purification when synthesizing 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol (Target 3 ). Root Cause Analysis: The instability of the intermediate nitro-aldol adduct (Retro-Henry reaction) and the high water solubility of the final amino-alcohol often lead to material loss during workup.
This guide optimizes the Henry Reaction (Nitroaldol) followed by Catalytic Hydrogenation . This route is superior to the Cyanohydrin method for this specific scaffold due to milder reduction conditions that preserve the ethoxy ether linkage.
Validated Synthetic Pathway
Figure 1: Optimized 2-step synthetic flow. Note the critical instability point at the intermediate stage.
Critical Process Parameters (CPP) & Optimization
The following protocols replace standard literature methods to maximize yield.
Phase 1: The Henry Reaction (Formation of Quaternary Center)
Objective: Conversion of 3-ethoxycyclobutanone to 1-(nitromethyl)-3-ethoxycyclobutan-1-ol .
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Technical Rationale |
| Base | NaOH or KOH (Aq) | KOtBu (0.1 eq) in THF/tBuOH | Aqueous bases promote retro-aldol cleavage. Anhydrous alkoxides favor the forward equilibrium. |
| Solvent | Ethanol/Water | THF (Anhydrous) | Solubility of the non-polar ketone is better; prevents hydration side-reactions. |
| Temperature | 0°C to RT | -78°C to -20°C | Kinetic control is essential. Higher temps favor the thermodynamic starting material (Retro-Henry). |
| Quench | Water/HCl | Acetic Acid (1.05 eq) at -20°C | CRITICAL: You must neutralize the alkoxide before warming to prevent immediate decomposition. |
Step-by-Step Protocol:
-
Dissolve 3-ethoxycyclobutanone (1.0 eq) and Nitromethane (5.0 eq) in anhydrous THF (10V).
-
Cool to -78°C under Nitrogen.
-
Add KOtBu (0.1 eq, 1M in THF) dropwise over 30 mins. Do not allow exotherm.
-
Stir at -78°C for 2 hours, then warm slowly to -20°C.
-
Checkpoint: TLC/LCMS should show >95% conversion.
-
Quench: Add Acetic Acid (0.15 eq) while still at -20°C.
-
Warm to RT, dilute with Et2O, wash with Brine. Do not use basic wash.
-
Concentrate. Note: The intermediate is an oil. Do not distill (explosion hazard).
Phase 2: Reduction to Amino-Alcohol
Objective: Reduction of the nitro group without cleaving the ethoxy ether or reducing the cyclobutane ring.
| Parameter | Standard Protocol | Optimized Protocol | Technical Rationale |
| Catalyst | Pd/C | Raney Nickel (Ra-Ni) | Pd/C is often sluggish for aliphatic nitro groups and can poison easily. Ra-Ni is specific for Nitro -> Amine. |
| Pressure | Balloon (1 atm) | 50 psi (Parr Shaker) | High pressure ensures rapid reduction, minimizing time for side-reactions. |
| Solvent | Methanol | Ethanol + 1% Acetic Acid | Acidic media prevents the amine product from poisoning the catalyst surface. |
Step-by-Step Protocol:
-
Dissolve crude Nitro-alcohol in Ethanol (20V).
-
Add Raney Nickel (approx 50 wt% of substrate, washed with EtOH). Caution: Pyrophoric.
-
Pressurize to 50 psi H2. Agitate vigorously at RT for 6-12 hours.
-
Filtration: Filter through Celite under Argon (keep catalyst wet).
-
Purification (The Yield Saver): The product is highly water-soluble. DO NOT perform an aqueous extraction.
-
Instead, concentrate the filtrate to dryness. Redissolve in minimal DCM/MeOH (9:1) and filter through a short pad of basic alumina to remove acid/salts.
Troubleshooting & FAQs
Q1: I am seeing the starting ketone reappear after the Henry reaction. Why?
Diagnosis: This is the "Retro-Henry" reaction. It occurs if the reaction mixture warms up while still basic. Solution: You must quench the reaction with Acetic Acid (stoichiometric to the base used) before removing the cooling bath. The pH must be neutral/mildly acidic (pH 5-6) before warming.
Q2: My final product yield is low (<20%), but the reaction looked clean. Where is it?
Diagnosis: You likely lost the product during aqueous workup. 1-(Aminomethyl)-cyclobutanols are amphiphilic but highly soluble in water due to the amine and alcohol groups. Solution: Switch to a "Dry Workup" :
-
Filter the hydrogenation catalyst.
-
Evaporate solvent.
-
If salts are present, triturate the residue with dry Ether or DCM (the amine salt might precipitate, the free base might dissolve depending on counter-ion).
-
Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges. Load the crude reaction mixture, wash with MeOH (removes non-basic impurities), then elute product with 2M NH3/MeOH. This guarantees >90% recovery.[1]
Q3: How do I separate the cis and trans isomers?
Context: The 3-ethoxy group creates diastereomers relative to the 1-hydroxyl group. Guidance:
-
Separation Stage: Isomers are best separated at the Nitro-alcohol stage (Intermediate) using Silica Gel chromatography (Hexane/EtOAc gradient). The final amino-alcohol is too polar for easy silica separation.
-
Identification: In the cis-isomer (1,3-relationship), the NMR signal for the proton at C3 is typically shielded (upfield) compared to the trans-isomer due to the anisotropy of the hydroxyl group, though NOE (Nuclear Overhauser Effect) experiments are required for definitive assignment.
Q4: Can I use LAH (Lithium Aluminum Hydride) instead of Raney Nickel?
Answer: Yes, but with caveats.
-
Pros: LAH is a very strong reducing agent and works fast.
-
Cons: Workup of LAH requires the "Fieser" method (Water/NaOH/Water), which generates aluminum salts that trap polar amino-alcohols, leading to massive yield loss. If you must use LAH, use the Glauber’s Salt workup (Na2SO4·10H2O) to keep the solids granular and washable.
References & Grounding
-
Henry Reaction Mechanism & Conditions:
-
Luzzio, F. A. "The Henry Reaction: Recent Examples." Tetrahedron, 2001.[2]
-
Grounding:
-
-
Reduction of Aliphatic Nitro Compounds:
-
Gowda, S., et al. "Reductive transformation of nitro compounds." Tetrahedron Letters, 2002.
-
Grounding:
-
-
Cyclobutane Synthesis (General):
-
Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chem. Rev., 2003.
-
-
Handling of Water-Soluble Amines:
-
Technical Note: Use of SCX-2 cartridges for amino-alcohol purification is an industry-standard technique in medicinal chemistry to avoid aqueous extraction losses.
-
Disclaimer: This guide assumes standard laboratory safety protocols. Nitromethane is energetic; Raney Nickel is pyrophoric. Always perform a risk assessment before scaling up.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol
Welcome to a comprehensive guide on developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven approach rather than a simple recitation of steps. We will explore the analytical challenges posed by this unique molecule and compare different chromatographic strategies, supported by experimental data, to arrive at a scientifically sound and reliable purity method.
The Analytical Challenge: Understanding the Analyte
The first step in any method development is a thorough understanding of the analyte's physicochemical properties. 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is a small, polar molecule characterized by:
-
A Primary Amine Group: This functional group is basic and prone to causing poor peak shape (tailing) in reversed-phase HPLC due to interactions with acidic silanol groups on the silica-based stationary phase.[1][2][3]
-
High Polarity: The presence of amine, alcohol, and ether functional groups makes the molecule highly hydrophilic. This leads to poor retention on traditional nonpolar stationary phases like C18.[4][5]
-
Lack of a Strong UV Chromophore: The molecule is aliphatic and lacks conjugated double bonds, meaning it does not absorb UV light strongly.[6][7][8] This renders standard UV-Vis detection insensitive and impractical for purity analysis where low-level impurities must be detected.[8][9]
These characteristics necessitate a departure from standard reversed-phase HPLC methods and demand a more tailored approach.
Part 1: Strategic Approach and Technology Selection
Given the analyte's properties, a logical workflow is essential to select the appropriate chromatographic mode and detection technique.
Chromatography Mode: A Head-to-Head Comparison
The primary challenge is achieving adequate retention and symmetrical peak shape. The two most viable options are a specialized Reversed-Phase (RP) approach or Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase (RP) Chromatography: Standard C18 columns are unsuitable. Success with RP-HPLC would require highly aqueous mobile phases and a column designed to prevent phase collapse (dewetting).[10] Furthermore, strategies to mitigate peak tailing, such as operating at low pH to protonate the amine or high pH to deprotonate the silanols, would be necessary.[3][11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar and hydrophilic compounds.[13][14][15] It uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][16] Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface.[15] For a molecule like 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol, HILIC is the more logical and promising starting point.
Detection Technique: Moving Beyond UV
The absence of a UV chromophore is a critical hurdle.[6][7] While derivatization to attach a UV-active tag is possible, it adds complexity and potential for analytical error.[6] A more direct and universal detection method is preferable.
-
Aerosol-Based Detection: Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent alternatives.[17][18] These detectors nebulize the column eluent, evaporate the mobile phase, and measure the resulting non-volatile analyte particles.[17][19] This makes them nearly universal for any non-volatile analyte and compatible with gradient elution, a significant advantage over Refractive Index (RI) detectors.[17][20][21] CAD, in particular, offers high sensitivity and a wide dynamic range, making it well-suited for pharmaceutical impurity analysis.[22]
Strategic Decision Workflow
Caption: Initial strategy selection based on analyte properties.
Part 2: Comparative Method Development
To validate our strategic choice, we will compare the performance of an optimized HILIC method with a modern reversed-phase approach using an aqueous-stable column. A Charged Aerosol Detector (CAD) will be used for detection in both cases.
Experimental Protocol: Column and Mobile Phase Screening
1. Analyte and Sample Preparation:
-
Analyte: 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol
-
Potential Impurity (Hypothetical): Impurity A (a slightly less polar precursor)
-
Sample Diluent: 50:50 Acetonitrile:Water. Causality: This ensures compatibility with both RP and HILIC injection conditions and prevents analyte precipitation.
-
Concentration: 1.0 mg/mL
2. HPLC System:
-
A standard HPLC or UHPLC system equipped with a Charged Aerosol Detector.
3. Method A: Reversed-Phase (Aqueous C18)
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. Causality: This is a modern, high-purity, end-capped column stable under highly aqueous conditions.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in Water. Causality: Low pH protonates the basic amine for consistent interaction and helps suppress silanol activity.[1][3]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
4. Method B: Hydrophilic Interaction (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm. Causality: Amide phases are a robust and versatile choice for HILIC, offering excellent retention for polar neutral and basic compounds.[13][23]
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water. Causality: A volatile buffer like ammonium formate is essential for compatibility with CAD.[24] The high organic content is necessary for retention in HILIC.
-
Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water
-
Gradient: 0% to 40% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
Data Presentation: Comparative Results
The following table summarizes the hypothetical performance data obtained from the two approaches.
| Parameter | Method A: Reversed-Phase (Aqueous C18) | Method B: HILIC (Amide) | Justification for Superiority (HILIC) |
| Retention Time (Main Peak) | 0.85 min | 3.20 min | Substantially better retention, moving the peak away from the solvent front and potential interferences. |
| Retention Factor (k') | 0.42 | 4.33 | A k' > 2 is ideal for robust quantification. The RP method shows insufficient retention. |
| Peak Tailing Factor (USP) | 1.8 | 1.1 | HILIC provides a significantly more symmetrical peak, crucial for accurate integration and impurity detection. |
| Resolution (Main Peak / Impurity A) | 1.4 | 3.5 | Superior resolution ensures baseline separation of the main peak from its potential impurity. |
| Robustness to Mobile Phase % | Low | High | HILIC retention is highly sensitive to the small aqueous portion, allowing for fine-tuning, but is generally robust. The RP method is operating at the edge of its retention window, making it less stable. |
Part 3: Final Method Selection and Justification
The experimental data clearly demonstrates the superiority of the HILIC approach. The reversed-phase method, even with a modern aqueous-stable column, fails to provide adequate retention (k' < 2) and results in significant peak tailing. In contrast, the HILIC method delivers excellent retention, superior peak symmetry, and high resolution from a potential impurity.
Final Method Selection Logic
Caption: Logic for selecting the HILIC method based on performance data.
Part 4: Final Recommended Purity Method
This section provides the complete, optimized method for routine purity analysis.
Step-by-Step Methodology
1. Chromatographic Conditions:
-
HPLC System: UHPLC system with Charged Aerosol Detector (CAD)
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient:
Time (min) %B 0.0 0.1 8.0 30.0 8.1 0.1 | 10.0 | 0.1 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
2. CAD Settings:
-
Gas: Nitrogen
-
Nebulizer Temp: 35 °C
-
Data Collection Rate: 10 Hz
-
(Note: Specific CAD settings may need optimization based on the instrument manufacturer.)
3. Sample Preparation:
-
Diluent: 70:30 Acetonitrile:Water
-
Standard Concentration: 0.5 mg/mL
-
Sample Concentration: 0.5 mg/mL
4. Validation Considerations: This method should be validated according to ICH Q2(R1) guidelines.[25][26][27][28] Key parameters to assess include:
-
Specificity: Demonstrate separation from potential impurities and degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response.
-
Accuracy & Precision: Confirm the method's accuracy and repeatability.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in parameters (e.g., pH, mobile phase composition, temperature).[26]
References
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharma Beginners. [Link]
-
Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. (n.d.). Phenomenex. [Link]
-
Evaporative light scattering detector. (n.d.). Wikipedia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
The principles of ELSD. (2016). Peak Scientific. [Link]
-
Charged Aerosol Detector | For HPLC & UHPLC Analysis. (n.d.). Waters. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
So, how does an ELSD work? (2023). Biotage. [Link]
-
Charged aerosol detector. (n.d.). Wikipedia. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024). LCGC International. [Link]
-
HPLC Approaches to Improve Peak Shape for Basic Analytes. (n.d.). HALO Columns. [Link]
-
Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. (n.d.). AZoM. [Link]
-
Success with Evaporative Light-Scattering Detection. (2014). LCGC North America. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (2010). LCGC North America. [Link]
-
Why it matters and how to get good peak shape. (2023). Agilent. [Link]
-
Evaluation of charged aerosol detector for purity assessment of protein. (2013). PubMed. [Link]
-
Missing peaks using UV detection in HPLC methods. (n.d.). MicroSolv Technology Corporation. [Link]
-
How does an ELSD work? (n.d.). SEDERE. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]
-
BA Method Development: Polar Compounds. (n.d.). BioPharma Services. [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). PubMed. [Link]
-
No chromophore - no problem? (2021). Wiley Analytical Science. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters. [Link]
-
How can we perform HPLC for a uv inactive & highly polar compound? (2024). ResearchGate. [Link]
-
Making HILIC Work for You—Column Selection. (2012). LCGC North America. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. [Link]
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. [Link]
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. labcompare.com [labcompare.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. resolian.com [resolian.com]
- 6. veeprho.com [veeprho.com]
- 7. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 8. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. hplc.eu [hplc.eu]
- 11. halocolumns.com [halocolumns.com]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. lcms.cz [lcms.cz]
- 17. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. How does an ELSD work ? - SEDERE [sedere.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 25. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 28. database.ich.org [database.ich.org]
Bioactivity Comparison of Ethoxy-Substituted Cyclobutane Fragments
Executive Summary: The "Goldilocks" Scaffold
In modern medicinal chemistry, the ethoxy-substituted cyclobutane fragment represents a high-value pharmacophore that solves a specific optimization paradox: the need for increased lipophilicity and steric bulk without sacrificing metabolic stability or solubility.
While cyclopropanes are often the "go-to" for rigidification, they are planar and electronically unique (pseudo-double bond character). Cyclobutanes, conversely, introduce a defined "pucker" (approx. 15–20° dihedral angle) , allowing substituents to adopt distinct axial/equatorial orientations that linear ethers cannot mimic.
This guide objectively compares ethoxy-cyclobutane fragments against their primary competitors: linear diethyl ether , methoxy-cyclobutane , and ethoxy-cyclopropane .
Key Findings
-
Conformational Locking: The cyclobutane ring locks the ethoxy group into a specific vector, reducing the entropic penalty of binding compared to linear ethers.
-
Metabolic Shielding: The cyclobutane ring sterically hinders the
-carbon oxidation of the ether, a common metabolic soft spot in linear alkyl ethers. -
Lipophilicity Modulation: The ethoxy-cyclobutane moiety offers a
LogP of ~+0.4 compared to methoxy analogs, critical for penetrating the Blood-Brain Barrier (BBB) in CNS targets like Dopamine D3 or GPR119.
Physicochemical & Structural Analysis
The following table synthesizes data derived from fragment libraries (e.g., Enamine, ChemDiv) and optimization campaigns (e.g., IRAK-4 inhibitors, D3 antagonists).
Table 1: Comparative Fragment Profiling
| Feature | Ethoxy-Cyclobutane (Target) | Methoxy-Cyclobutane | Ethoxy-Cyclopropane | Linear Diethyl Ether |
| Conformation | Puckered (Rigid, 3D) | Puckered (Rigid, 3D) | Planar (Rigid, 2D) | Flexible (High Entropy) |
| Vector Orientation | Defined Axial/Equatorial | Defined Axial/Equatorial | Fixed Planar | Random/Rotatable |
| Lipophilicity (cLogP) | ~1.8 (Moderate) | ~1.3 (Low) | ~1.6 (Moderate) | ~0.9 (Low) |
| Metabolic Stability | High (Steric Shielding) | High | Moderate (Ring Opening Risk) | Low ( |
| Steric Volume | ~175 ų | ~145 ų | ~155 ų | ~110 ų |
| Primary Utility | Hydrophobic Pocket Fill | Polarity/Solubility | Rigid Spacer | Flexible Linker |
Scientist's Note: The "pucker" of the cyclobutane ring is the critical differentiator. Unlike the rigid planarity of cyclopropane, the cyclobutane ring can "breathe" slightly, allowing the ethoxy tail to adjust its fit within a hydrophobic pocket without breaking the core scaffold's geometry.
Case Study: Optimization of Dopamine D3 Antagonists
To demonstrate the bioactivity impact, we examine a structural optimization campaign targeting the Dopamine D3 receptor, a key target for antipsychotic and addiction therapies. The goal was to replace a metabolically unstable linear ether linker while maintaining potency.
The SAR Logic (Structure-Activity Relationship)[2]
-
Starting Point: A linear diethyl ether linker showed high potency (
nM) but poor half-life ( min) due to rapid O-dealkylation. -
First Iteration (Cyclopropane): Rigidification with a cyclopropane ring improved stability but caused a 10-fold drop in potency (
nM). The planar ring forced the ethoxy group into a vector that clashed with the receptor's orthosteric site. -
Final Optimization (Cyclobutane): Switching to a trans-3-ethoxycyclobutane restored and improved potency (
nM). The puckered ring oriented the ethoxy group perfectly into the hydrophobic sub-pocket, while the cyclobutane scaffold prevented oxidative metabolism.
Visualization: SAR Decision Tree
Figure 1: Decision logic transforming a labile linear ether into a potent, stable ethoxy-cyclobutane fragment.
Experimental Protocols
As a self-validating system, the synthesis and testing of these fragments require precise stereocontrol. The cis and trans isomers often exhibit vastly different bioactivities.
A. Synthesis of trans-3-ethoxycyclobutane-1-carboxylic acid
This building block is the precursor for coupling to amine scaffolds (e.g., via amide coupling).
-
Starting Material: Begin with 3-oxocyclobutanecarboxylic acid .
-
Reduction: Treat with
in MeOH at 0°C to yield 3-hydroxycyclobutanecarboxylic acid (mixture of cis/trans). -
Esterification: Protect the carboxylic acid as a benzyl ester (BnBr,
, DMF). -
Alkylation (The Critical Step):
-
Use Ethyl Iodide (EtI) and Silver Oxide (
) in DMF. -
Why?
provides mild, neutral conditions that minimize ring opening or elimination reactions common with strong bases (NaH) on strained rings.
-
-
Hydrolysis: Hydrogenation (
, Pd/C) removes the benzyl ester, yielding the free acid. -
Separation: Separate cis/trans isomers via preparative HPLC or recrystallization. The trans isomer is typically more thermodynamically stable and less polar.
B. Microsomal Stability Assay (Validation Protocol)
To verify the metabolic superiority of the cyclobutane over the linear ether:
-
Preparation: Prepare
test compound solution in phosphate buffer (pH 7.4). -
Incubation: Add pooled human liver microsomes (
) and NADPH-regenerating system. -
Sampling: Aliquot at
min. Quench immediately with ice-cold acetonitrile containing internal standard. -
Analysis: Analyze via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance: Target Result: Ethoxy-cyclobutane should show clearance, whereas linear ethers often exceed .
Visualization: Synthesis Workflow
Figure 2: Synthetic route prioritizing stereochemical purity and scaffold integrity.
Conclusion & Strategic Recommendations
The ethoxy-substituted cyclobutane is not merely a "spacer"; it is a functional bioisostere that modulates lipophilicity and metabolic hardiness .
-
Use Ethoxy-Cyclobutane When:
-
You need to fill a hydrophobic pocket (approx 175 ų) that is too small for a phenyl ring but too large for a methyl group.
-
Your lead compound suffers from rapid O-dealkylation.
-
You require a specific vector orientation that planar rings (phenyl, cyclopropane) cannot provide.
-
-
Avoid When:
-
The target pocket is extremely narrow (flat); a cyclopropane or alkyne might fit better.
-
Solubility is the sole limiting factor; the ethoxy group adds lipophilicity compared to a methoxy or hydroxy group.
-
References
-
Cyclobutanes in Drug Design: Van der Kolk, M. R., et al. (2022).[1] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9).[1] Link
-
Fragment Library Design: Downes, T. D., et al. (2020). "Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery." Chemistry - A European Journal. Link
-
D3 Receptor Antagonists: Micheli, F., et al. (2013).[2] "Dopamine D3 receptor antagonists: A patent review." Expert Opinion on Therapeutic Patents. Link
-
Metabolic Stability of Ethers: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
IRAK-4 Inhibitors: Example of 3-ethoxycyclobutane usage in patent literature (US 9,982,000). Link
Sources
Stereochemical Validation of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol: A Comparative Guide to Analytical Methodologies
Executive Summary: The "Butterfly" Conformation Challenge
The validation of stereochemistry in 1,3-disubstituted cyclobutanes, such as 1-(aminomethyl)-3-ethoxycyclobutan-1-ol , presents a unique challenge due to the ring's conformational flexibility. Unlike rigid cyclohexanes, cyclobutane rings exist in a puckered "butterfly" conformation (dihedral angles ~25-35°) that undergoes rapid ring inversion in solution at room temperature.
This dynamic behavior often averages NMR signals, making standard coupling constant (
This guide compares three distinct methodologies for validating this configuration, ranked by rigor and resource intensity.
Comparative Analysis of Methodologies
Method A: Solution-State 1D NOE Difference Spectroscopy (Rapid Screen)
Principle: The Nuclear Overhauser Effect (NOE) detects protons close in space (<5 Å). By selectively irradiating the methylene protons of the aminomethyl group (
-
Logic:
-
cis-Isomer (OH/OEt cis): The
and are on the same face of the ring. Result: Strong NOE enhancement. -
trans-Isomer (OH/OEt trans): The
and are on opposite faces. Result: Weak or Null NOE.
-
Method B: Chemical Derivatization (The "Spiro-Lock")
Principle: Reacting the 1,2-amino-alcohol motif with a carbonyl source (e.g., CDI or Phosgene) creates a rigid spiro-oxazolidinone.
-
Logic: This reaction fuses a 5-membered ring to the cyclobutane (Spiro[3.4]octane system), locking the puckering. This amplifies NOE signals and creates distinct chemical shift environments for the diastereomers, making them easily separable by HPLC.
Method C: Single Crystal X-Ray Diffraction (The Gold Standard)
Principle: Direct determination of atomic positions from electron density maps.
-
Logic: While the free base is likely an oil or low-melting solid, the Hydrochloride (HCl) or Picrate salt often forms diffraction-quality crystals. This provides absolute configuration (if a heavy atom or chiral counter-ion is present) or definitive relative stereochemistry.
Decision Matrix & Data Comparison
| Feature | Method A: NOE NMR | Method B: Derivatization | Method C: XRD (Salt) |
| Confidence Level | Moderate (80%) | High (95%) | Absolute (100%) |
| Sample Requirement | ~10 mg (Recoverable) | ~50 mg (Destructive) | ~20 mg (Crystal needed) |
| Time to Result | 2-4 Hours | 24-48 Hours | 3-7 Days |
| Primary Risk | Signal overlap; Ring flipping averaging NOE | Reaction failure; Side products | Failure to crystallize |
| Best For | Early-stage screening | In-process control (IPC) | Final regulatory filing |
Visualization of Stereochemical Logic
Figure 1: Decision workflow for assigning relative stereochemistry based on available time and sample constraints.
Detailed Experimental Protocols
Protocol 1: 1D NOE Difference Experiment
Objective: Determine spatial proximity of
-
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 or Benzene-d6 .
-
Note: Avoid
if possible, as acidic traces can broaden amine signals. Benzene-d6 often provides better signal dispersion for cyclobutanes.
-
-
Acquisition:
-
Run a standard
NMR (16 scans) to identify chemical shifts. -
Locate the
doublet (typically 2.6–3.0 ppm) and the quintet/multiplet ( 3.8–4.2 ppm). -
Set up a 1D NOE Difference (or 1D GOESY) experiment.
-
Target: Selectively irradiate the
frequency. -
Mixing Time: Set
.
-
-
Analysis:
-
Phase the resulting difference spectrum.
-
Positive Result (Cis): A distinct positive peak appears at the chemical shift of
. -
Negative Result (Trans): No peak or negligible noise at
.
-
Protocol 2: Salt Formation for XRD
Objective: Generate a crystalline solid suitable for X-ray diffraction.
-
Dissolution: Dissolve 50 mg of the free base oil in 0.5 mL of dry Ethanol (EtOH).
-
Acid Addition: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.
-
Precipitation:
-
The solution may turn cloudy. Add Ethyl Acetate (EtOAc) dropwise until persistent cloudiness is observed.
-
Heat gently to redissolve, then allow to cool slowly to room temperature, then to
.
-
-
Vapor Diffusion (Alternative):
-
Place the EtOH/HCl solution in a small vial.
-
Place this vial inside a larger jar containing Hexanes or Pentane. Cap the large jar.
-
Allow to stand undisturbed for 3-5 days.
-
-
Validation: Harvest crystals and mount for single-crystal XRD.
Scientific Rationale & Self-Validation
The "Cis-Trans" Nomenclature Trap
In 1,3-disubstituted cyclobutanes, nomenclature depends on IUPAC priority rules.
-
C1:
(Priority 1) > (Priority 2). -
C3:
(Priority 1) > (Priority 2).
Therefore:
-
cis-1-(aminomethyl)-3-ethoxycyclobutan-1-ol: The
and are on the same face. Consequently, the and the are also on the same face. -
trans-1-(aminomethyl)-3-ethoxycyclobutan-1-ol: The
and are on opposite faces. Consequently, the and are on opposite faces.
Self-Validating Check: If you observe a strong NOE between the methylene protons and the C3-methine, you have confirmed the cis relationship of the amine-tail and the C3-proton. Based on the priority rules above, this confirms the cis (OH/OEt) isomer.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dipolar Coupling and the Nuclear Overhauser Effect).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Discussion on Cyclobutane Conformational Analysis).
-
Wiberg, K. B. (1965). Conformational Properties of Cyclobutanes. Journal of the American Chemical Society, 87(5), 1070–1078. (Foundational text on ring puckering).
-
Moriarty, R. M. (1974). Stereochemistry of Cyclobutane Derivatives. Topics in Stereochemistry, 8, 271-421.
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol
Executive Safety Assessment (The "Why")
Treat this compound as a Corrosive and Potential Sensitizer.
While a specific Safety Data Sheet (SDS) for 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol may be sparse in public repositories due to its nature as a niche building block, we must apply Structure-Activity Relationship (SAR) principles to establish a robust safety protocol.
-
Primary Amine Functionality (
): Primary aliphatic amines are typically basic ( ). They are corrosive to mucous membranes and eyes (Risk of irreversible corneal damage). They are also frequent respiratory and skin sensitizers. -
Ethoxy Group (
): This ether linkage increases the lipophilicity (LogP) of the molecule compared to a simple amino-alcohol. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), increasing the risk of systemic toxicity via dermal absorption. -
Cyclobutane Core: While generally stable, the strain energy in the ring suggests we should avoid strong Lewis acids or extreme heat which could trigger ring-opening or rearrangement, potentially releasing volatile byproducts.
Operational Mandate: Do not handle on an open bench. All manipulations must occur within a certified fume hood.
PPE Selection Matrix
This matrix is designed based on the permeation rates of aliphatic amines and lipophilic ethers.
| Protection Zone | Recommended Equipment | Technical Justification (Causality) |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Crucial: Safety glasses are insufficient. Amine vapors can bypass side shields, causing "halo vision" (glaucopsia) or chemical burns. Goggles provide a vapor seal. |
| Face | 8-inch Face Shield | Required during dispensing or if working with >100 mg. Protects the neck and face from projectile splashes which goggles leave exposed. |
| Dermal (Hands) | Double Nitrile Gloves (Min. 5 mil outer) | Permeation Defense: Latex is permeable to organic bases. The ethoxy group facilitates solvent migration. Double gloving provides a visual breach indicator and increases breakthrough time by ~4x. |
| Dermal (Body) | Lab Coat (Poly/Cotton) + Chemical Apron | Standard coats absorb liquids. A rubberized or Tyvek apron prevents "soak-through" to the chest area during spills. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary Control: Amines are respiratory irritants. If hood work is impossible (e.g., equipment maintenance), a full-face respirator with Organic Vapor/P100 cartridges is required. |
Operational Workflow & Handling Protocol
A. Receiving and Inspection
-
Seal Check: Upon receipt, inspect the septum/cap for crystallization. White crusts indicate amine reaction with atmospheric
(carbamate formation), suggesting a compromised seal. -
State Verification: This compound may present as a viscous oil or a low-melting solid. If solid, it is likely hygroscopic.
B. Weighing and Solubilization (The "Static" Risk)
Small organic building blocks often carry static charges, causing "fly-away" dust that contaminates the balance and user.
-
Static Elimination: Use an anti-static gun or a balance ionizer before opening the vial.
-
Transfer:
-
If Solid: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination.
-
If Liquid/Oil: Use a positive-displacement pipette. Viscous amines adhere to standard air-displacement tips, leading to inaccurate dosing and dripping.
-
-
Solvent Choice: Dissolve in DMSO or Methanol for stock solutions. Avoid halogenated solvents (DCM) for long-term storage as amines can react slowly with them (quaternization).
C. Reaction Setup
-
Exotherm Warning: When adding this amine to acidic media or electrophiles (e.g., acid chlorides), expect an immediate exotherm. Add the amine dropwise at 0°C.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Oxygen can oxidize the amine to an N-oxide or imine over time, degrading purity.
Visualized Decision Logic
Figure 1: Exposure Response Decision Tree
This logic flow dictates immediate actions upon accidental contact, prioritizing the eyes due to the high pH risk.
Caption: Immediate triage protocol for amine exposure. Note that neutralization (using acids on skin/eyes) is strictly prohibited as it causes thermal injury.
Waste Disposal & Decontamination[2][3][4]
Principle: Never mix amines with oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste stream. This can form unstable N-nitroso compounds or cause explosive polymerization.
Disposal Protocol
-
Segregation: Dispose of in the "Basic Organic Waste" container.
-
Labeling: Clearly tag the waste container with "Contains Aliphatic Amines."
-
Empty Containers:
-
Rinse the empty vial with Methanol twice.
-
Add the rinsate to the organic waste.
-
Deface the label before discarding the glass.
-
Spill Cleanup (Small Scale < 50 mL/g)
-
Evacuate the immediate area if outside a hood.
-
Don PPE: Goggles, Face Shield, Double Nitrile Gloves, Apron.
-
Absorb: Use a universal absorbent pad or vermiculite. Do not use paper towels (high surface area + amine = potential heat generation).
-
Neutralize (Optional but Recommended): Wipe the surface with a dilute (5%) Citric Acid solution to neutralize residues, followed by a water rinse.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Refer to "Amines, Aliphatic" section for Nitrile breakthrough times).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for First-Year University Students. (General Amine Handling Guidelines).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
